molecular formula C21H18N4O5S2 B11625015 3-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

3-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B11625015
M. Wt: 470.5 g/mol
InChI Key: WPIGOWFQRDJNLF-DHDCSXOGSA-N
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Description

This compound is a structurally complex molecule featuring a hybrid scaffold integrating a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-2-thione moiety, and a furan-2-ylmethyl substituent. Key structural elements include:

  • A 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl group, which contributes to π-π stacking interactions and hydrogen bonding.
  • A methylene-linked thiazolidin-2-thione ring, known for its role in modulating electronic properties and bioactivity .
  • A terminal propanoic acid group, which improves aqueous solubility and enables salt formation for pharmaceutical applications.

The synthesis likely follows a Knoevenagel condensation strategy, as described for analogous thiazolidinone derivatives, involving refluxing 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid with aldehydes in acetic acid .

Properties

Molecular Formula

C21H18N4O5S2

Molecular Weight

470.5 g/mol

IUPAC Name

3-[(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C21H18N4O5S2/c1-12-4-5-16-23-18(22-10-13-3-2-8-30-13)14(19(28)25(16)11-12)9-15-20(29)24(21(31)32-15)7-6-17(26)27/h2-5,8-9,11,22H,6-7,10H2,1H3,(H,26,27)/b15-9-

InChI Key

WPIGOWFQRDJNLF-DHDCSXOGSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCC4=CC=CO4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCC4=CC=CO4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves multiple steps, including the formation of intermediate compounds. The process typically begins with the synthesis of the furan-2-ylmethylamine, which is then reacted with 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde to form the key intermediate. This intermediate undergoes further reactions, including condensation with thiazolidinone derivatives, to yield the final product. The reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to improve yield and reduce reaction times. This method has been shown to be effective in the synthesis of similar compounds, providing a scalable and efficient approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The thiazolidinone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid derivatives, alcohols, and substituted thiazolidinones .

Scientific Research Applications

3-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Analogues

Compound Structure/Substituents Molecular Weight Melting Point (°C) Key IR/NMR Features Yield (%) References
Target Compound (Furan-2-ylmethylamino-pyrido core) ~525 (estimated) Not reported Expected C=O (~1700 cm⁻¹), C=S (~1240 cm⁻¹), aromatic H (δ 7.1–8.4 ppm)
13k (Difluorophenyl-pyrazole) 470.2 114–116 C=O (1716 cm⁻¹), C-F (1122 cm⁻¹); δ 8.29 (pyrazole-H), 7.14–7.41 (Ar-H) 61
13c (Methoxyphenyl-pyrazole) ~452 122–124 C=O (1702 cm⁻¹), C-O (1250 cm⁻¹); δ 8.39 (Ar-H), 3.29–3.33 (CH₂) 48
13f (Nitrophenyl-pyrazole) ~435 240–242 NO₂ (1336 cm⁻¹); δ 8.39 (d, J=8.4 Hz, Ar-H) 68
(Furan-phenyl-pyrazole) 425.48 Not reported C=O (~1700 cm⁻¹), furan C-O (1127 cm⁻¹); δ 7.32–7.41 (Ar-H), 5.85 (chiral CH)
9 (Nitrobenzylidene-thiazole) ~420 Not reported NO₂ (1548 cm⁻¹); δ 8.29 (Ar-H), 3.33 (CH₂)

Key Observations

Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., NO₂ in 13f) increase melting points (240–242°C) due to enhanced intermolecular dipole interactions . Methoxy groups (13c) reduce symmetry, leading to moderate melting points (122–124°C) .

Spectral Trends :

  • C=O Stretching : Consistent across analogs (~1700–1716 cm⁻¹) but slightly lower in methoxy derivatives due to electron-donating effects .
  • Aromatic Proton Shifts : Pyrido[1,2-a]pyrimidin systems (target compound) are expected to show downfield shifts (δ >8 ppm) compared to pyrazole analogs (δ 7.1–8.4 ppm) .

Synthetic Yields :

  • Yields vary with substituent reactivity. Nitro-substituted aldehydes (13f ) achieve higher yields (68%) due to favorable condensation kinetics , while methoxy derivatives (13c ) yield less (48%) due to steric hindrance .

Biological Relevance: Thiazolidin-2-thione derivatives are explored for antidiabetic and anticancer activity .

Biological Activity

The compound 3-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of a furan moiety, pyrimidine core, and thiazolidine structure suggests diverse interactions with biological targets.

Table 1: Structural Components

ComponentDescription
Furan moietyAromatic ring contributing to bioactivity
Pyrido[1,2-a]pyrimidine corePotential for enzyme inhibition
Thiazolidine derivativeMay interact with cellular receptors

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of pyrimidines have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.

Mechanism of Action:

  • Enzyme Inhibition: The compound may inhibit enzymes such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFTase), which are crucial in nucleotide synthesis and cell proliferation.
  • Selective Targeting: Compounds that target folate receptors (FRs) can enhance selectivity for tumor cells, reducing off-target effects.

Case Studies

  • In Vitro Studies: A study demonstrated that related pyrimidine derivatives inhibited the growth of human tumor cell lines (e.g., KB, IGROV1) at subnanomolar concentrations, showcasing the potential of similar compounds to affect cancer cell viability significantly .
  • In Vivo Efficacy: Animal models have shown promising results where compounds structurally related to the title compound exhibited antitumor effects with acceptable toxicity profiles. For example, a pyrrolo[2,3-d]pyrimidine derivative demonstrated potent in vivo efficacy against SKOV3 tumors while minimizing side effects associated with traditional chemotherapeutics .

Pharmacological Profile

The pharmacological profile of the compound suggests multiple therapeutic applications beyond oncology:

  • Antiviral Activity: Similar compounds have been reported to possess antiviral properties by inhibiting viral replication mechanisms.
  • Antioxidant Effects: The furan moiety is known for its antioxidant capabilities, potentially mitigating oxidative stress in cells.

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of new compounds:

  • In Vitro Toxicity Tests: Preliminary studies must include cytotoxicity assays on healthy cell lines to ascertain the therapeutic window.
  • Long-term Studies: Chronic exposure studies in animal models will provide insights into potential long-term effects and safety margins.

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